(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Descripción

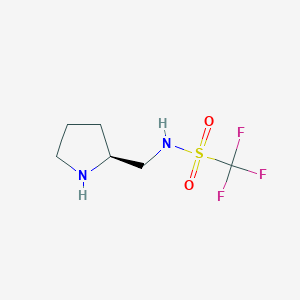

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide (CAS 782495-18-5) is a fluorinated sulfonamide derivative with the molecular formula C₆H₁₁F₃N₂O₂S and a molecular weight of 232.2240 g/mol . Its structure comprises:

- A trifluoromethyl group (-CF₃) attached to a methanesulfonamide core.

- A chiral (S)-pyrrolidin-2-ylmethyl substituent, introducing stereochemical specificity.

Propiedades

IUPAC Name |

1,1,1-trifluoro-N-[[(2S)-pyrrolidin-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWFUAUXWIEOTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463763 | |

| Record name | 1,1,1-Trifluoro-N-{[(2S)-pyrrolidin-2-yl]methyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782495-18-5 | |

| Record name | 1,1,1-Trifluoro-N-{[(2S)-pyrrolidin-2-yl]methyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2S)-2-Pyrrolidinylmethyl]-trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Table 1: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amine preparation | (S)-pyrrolidin-2-ylmethylamine (commercial) | Chiral amine precursor |

| Sulfonylation | Trifluoromethanesulfonyl chloride, base (e.g., triethylamine) | Performed in anhydrous solvent (e.g., dichloromethane) at 0–5 °C to control reaction rate |

| Work-up | Aqueous quench, extraction | Removal of excess reagents and byproducts |

| Purification | Column chromatography or recrystallization | Ensures high purity and stereochemical integrity |

Detailed Preparation Methodology

Sulfonylation Step

The core step involves nucleophilic substitution of the amine nitrogen on trifluoromethanesulfonyl chloride. The reaction is typically carried out under inert atmosphere to prevent moisture interference, as triflic chloride is moisture-sensitive.

Procedure : The (S)-pyrrolidin-2-ylmethylamine is dissolved in anhydrous dichloromethane. A stoichiometric amount of triethylamine is added as a base to scavenge the hydrochloric acid generated. The trifluoromethanesulfonyl chloride is added dropwise at 0–5 °C to control exothermicity and prevent racemization.

Reaction Time : Typically 1–3 hours, monitored by TLC or HPLC.

Outcome : Formation of (S)-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide with retention of stereochemistry.

Purification

Post-reaction, the mixture is quenched with water, and the organic layer is separated. The crude product is purified by silica gel chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures) or recrystallized from solvents such as ethyl acetate or ethanol to enhance purity and remove any residual triflic acid or amine salts.

Alternative and Advanced Methods

Microwave-Assisted Synthesis : Recent studies have demonstrated that microwave irradiation can accelerate the sulfonylation step, reducing reaction times from hours to minutes while maintaining high yields and purity. This method also reduces solvent usage and energy consumption, aligning with green chemistry principles.

Solvent-Free or Minimal Solvent Conditions : Some protocols explore solvent-free conditions or use of ionic liquids to improve reaction efficiency and environmental footprint.

Research Findings and Optimization Data

Table 2: Comparative Yields and Purity under Different Conditions

| Method | Reaction Time | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Conventional (DCM, 0–5 °C) | 2 hours | 85–90 | >95 | Standard method, reliable |

| Microwave-Assisted | 10–15 minutes | 88–92 | >95 | Faster, energy-efficient |

| Solvent-Free (ionic liquid) | 1 hour | 80–85 | >90 | Environmentally friendly |

Analytical Characterization

Chiral HPLC confirms retention of (S)-configuration with enantiomeric excess above 95%.

NMR Spectroscopy (1H, 13C, 19F) verifies the presence of trifluoromethyl and sulfonamide groups.

Mass Spectrometry confirms molecular weight of 232.23 g/mol.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (S)-pyrrolidin-2-ylmethylamine |

| Sulfonylating Agent | Trifluoromethanesulfonyl chloride |

| Solvent | Anhydrous dichloromethane (or alternatives) |

| Base | Triethylamine |

| Temperature | 0–5 °C (conventional), elevated for microwave |

| Reaction Time | 1–3 hours (conventional), 10–15 min (microwave) |

| Purification | Chromatography or recrystallization |

| Yield | 80–92% |

| Enantiomeric Purity | >95% |

Análisis De Reacciones Químicas

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyrrolidin-2-ylmethyl moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and thioethers.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity of the molecule, making it a valuable building block in synthetic pathways.

Case Study: Synthesis of Alpha-Tocopherol

Recent studies have highlighted its role in synthesizing alpha-tocopherol (vitamin E) and its derivatives. The compound acts as a catalyst in cyclization reactions that yield tocopherol intermediates. This application is particularly significant due to the importance of tocopherols in nutrition and health .

Medicinal Chemistry Applications

The compound's unique structure allows for exploration in medicinal chemistry, particularly in drug design and development.

Potential as a Drug Candidate

Given its favorable pharmacokinetic properties (high solubility and moderate bioavailability score of 0.55), there is potential for this compound to be developed into a drug candidate for various therapeutic areas .

Organocatalysis

The compound serves as an organocatalyst in several chemical reactions due to its ability to stabilize transition states through hydrogen bonding and other interactions.

Example: Asymmetric Reactions

This compound has been employed in asymmetric synthesis reactions where it promotes enantioselectivity. This property is particularly valuable in producing chiral compounds that are essential in pharmaceuticals .

Summary Table of Applications

Mecanismo De Acción

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide: can be compared with other similar compounds, such as N-(pyrrolidin-2-ylmethyl)methanesulfonamide and 1,1,1-trifluoro-N-(methyl)methanesulfonamide . The presence of the trifluoromethyl group in this compound enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. Additionally, the stereochemistry of the pyrrolidin-2-ylmethyl moiety contributes to its unique binding properties and biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Pyrrolidine vs.

- Chirality: The (S)-configured pyrrolidine may enhance target selectivity in enantioselective interactions, a feature absent in non-chiral analogs like 1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide .

- Electron-Withdrawing Groups : The trifluoromethyl group in all compounds increases electrophilicity, but dual trifluoromethyl groups in N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide amplify reactivity for nucleophilic substitutions .

Electronic and Reactivity Profiles

- Trifluoromethyl Group : The -CF₃ group stabilizes the sulfonamide moiety via electron withdrawal, enhancing resistance to metabolic degradation. This is consistent across all analogs .

- Pyrrolidine vs.

- Aromatic vs. Aliphatic Substituents : Aromatic analogs (e.g., 1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide) exhibit stronger π-π stacking interactions in biological systems, whereas the pyrrolidine substituent in the target compound may improve solubility in polar solvents .

Actividad Biológica

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, commonly referred to as Trifluoro-pyrrolidine sulfonamide, is a compound notable for its potential biological activity, particularly in drug discovery and development. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H11F3N2O2S

- Molecular Weight : 232.22 g/mol

- CAS Number : 782495-18-5

- Purity : ≥95%

The compound features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its unique biological properties.

Research indicates that compounds containing a pyrrolidine ring often exhibit diverse biological activities due to their ability to interact with various biological targets. The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as kinases and phosphatases, suggesting that Trifluoro-pyrrolidine sulfonamide may also have inhibitory effects on specific enzymes involved in disease pathways .

- Receptor Modulation : Pyrrolidine derivatives are known to modulate neurotransmitter receptors, which could imply potential applications in neurological disorders .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic avenues:

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit significant antibacterial properties against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. This positions Trifluoro-pyrrolidine sulfonamide as a candidate for further antibacterial research .

- Antidiabetic Effects : Compounds with similar structures have been reported to enhance insulin secretion and improve glucose tolerance in animal models, indicating potential applications in diabetes management .

Case Study 1: Antibacterial Activity

A study examined the efficacy of various pyrrolidine derivatives against drug-resistant bacteria. Among these, certain analogs demonstrated MIC values as low as 16 µM against resistant strains of Staphylococcus aureus, highlighting the potential of Trifluoro-pyrrolidine sulfonamide in combating antibiotic resistance .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 22h | 16 | MRSA |

| 12a | 30 | Bacillus anthracis |

| 12k | 128 | Bacillus subtilis |

Case Study 2: Enzyme Inhibition

In another investigation, pyrrolidine derivatives were screened for their ability to inhibit inorganic pyrophosphatase from Mycobacterium tuberculosis. The study revealed that modifications to the pyrrolidine structure significantly influenced inhibitory potency, suggesting a structure-activity relationship critical for drug design .

Q & A

Q. What are the recommended synthetic routes for (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, and how can reaction yields be optimized?

A palladium-catalyzed enantioselective approach is viable for synthesizing structurally related trifluoromethanesulfonamides. For example, benzyl alcohol and triphenylphosphine in THF with DEAD (diethyl azodicarboxylate) can yield products like N-benzyl derivatives (44% yield after column chromatography) . Optimization strategies include:

- Catalyst screening : Test Pd(II) or Pd(0) complexes for enantioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of sulfonamide intermediates.

- Purification : Silica gel chromatography with hexanes:diethyl ether (90:10) effectively isolates the product.

Q. How can the stereochemical configuration of the pyrrolidine moiety be confirmed?

Use chiral HPLC or circular dichroism (CD) spectroscopy to validate the (S)-configuration. For crystallographic confirmation, employ X-ray diffraction with SHELXL for small-molecule refinement. SHELXL is widely used for high-precision structural determination, even for chiral centers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify sulfonamide S=O stretches (~1347–1132 cm⁻¹) and CF₃ groups (~1173 cm⁻¹) .

- HRMS (ESI) : Confirm molecular weight (e.g., C₇H₁₁N₂O: calcd. 139.0871, found 139.0871) .

- ¹H/¹³C NMR : Resolve pyrrolidine proton environments (δ 2.9–3.1 ppm for CH₂ adjacent to sulfonamide) .

Q. What safety precautions are necessary when handling this compound?

- Water reactivity : Avoid aqueous conditions due to potential decomposition (observed in related trifluoromethanesulfonamides) .

- PPE : Use nitrile gloves and fume hoods to prevent inhalation exposure, as mandated for structurally similar PFAS compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enantioselective reactions?

Density functional theory (DFT) calculations can model transition states to predict enantiomeric excess (ee). For example:

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. How does the compound’s PFAS status impact environmental risk assessments in academic research?

The EPA classifies trifluoromethanesulfonamides as PFAS due to their persistence. Mitigation strategies include:

- Waste disposal : Incinerate at >1,000°C to prevent bioaccumulation .

- Alternatives : Explore non-fluorinated sulfonamide analogs for reduced environmental persistence .

Q. What methodologies enable the study of its biological interactions (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.